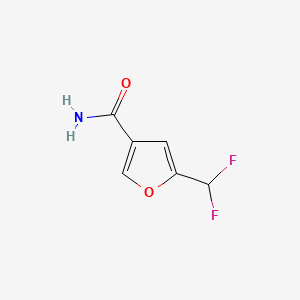

5-(Difluoromethyl)furan-3-carboxamide

Description

Properties

CAS No. |

189330-19-6 |

|---|---|

Molecular Formula |

C6H5F2NO2 |

Molecular Weight |

161.108 |

IUPAC Name |

5-(difluoromethyl)furan-3-carboxamide |

InChI |

InChI=1S/C6H5F2NO2/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H2,9,10) |

InChI Key |

VFXIOPYIXMODAK-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C(=O)N)C(F)F |

Synonyms |

3-Furancarboxamide,5-(difluoromethyl)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-(Difluoromethyl)furan-3-carboxamide has been investigated for its role as a tissue-selective androgen receptor modulator (SARM). Research indicates that compounds with similar structures exhibit significant affinity for androgen receptors, suggesting potential therapeutic applications in treating conditions like prostate cancer. In particular, the difluoromethyl group enhances the pharmacological properties of the compound, making it a candidate for further development in hormone-related therapies .

Case Study: Androgen Receptor Modulators

A patent describes a series of compounds that includes this compound as a structural component. These compounds have demonstrated high antagonistic activity against androgen receptors, which is crucial in managing androgen-dependent cancers. The study highlights the compound's favorable safety profile and low potential for drug-drug interactions, making it suitable for clinical applications .

Antiviral Research

Another significant application of this compound derivatives is in antiviral research, particularly against influenza viruses. A study on furan-carboxamide derivatives revealed their effectiveness as inhibitors of the H5N1 influenza virus. The structure-activity relationship (SAR) studies indicated that modifications to the furan scaffold could enhance antiviral activity, with certain derivatives showing EC50 values in the low micromolar range .

Case Study: Inhibition of H5N1 Virus

The compound was part of a broader investigation into furan-based antiviral agents. Results demonstrated that specific structural modifications led to compounds with significant inhibitory effects on viral replication, suggesting that this compound could serve as a lead compound for developing new antiviral therapies .

Agricultural Chemistry

In agricultural applications, compounds like this compound are being explored for their potential as herbicides or fungicides. The introduction of fluorinated groups often enhances the biological activity and stability of agrochemicals, making them more effective against pests and diseases in crops.

Research Insights

Research has shown that fluorinated compounds can improve herbicide efficacy by increasing their retention on plant surfaces and enhancing their uptake by plants. This characteristic is particularly important for developing environmentally friendly agricultural practices that minimize chemical runoff while maximizing crop protection .

Summary Table of Applications

Comparison with Similar Compounds

(a) 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide ()

- Molecular Formula : C₁₂H₈F₃N₂O₄

- Key Features: A nitro (-NO₂) group at the 5-position and a trifluoromethylphenyl (-CF₃C₆H₄) substituent on the carboxamide.

- Comparison: The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects compared to the difluoromethyl group in the target compound.

(b) 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide ()

- Molecular Formula : C₂₄H₂₆ClN₂O₃

- Key Features: A bulky phenoxymethyl substituent and a diethylamino group on the phenyl ring.

- Comparison : The extended hydrophobic substituents enhance membrane permeability but may reduce solubility. In contrast, the compact difluoromethyl group in 5-(Difluoromethyl)furan-3-carboxamide maintains moderate lipophilicity while avoiding excessive steric hindrance .

Non-Fluorinated Furan Carboxamides

5-(Aminomethyl)-N-methylfuran-3-carboxamide ()

- Molecular Formula : C₇H₁₀N₂O₂

- Key Features: An aminomethyl (-CH₂NH₂) group at the 5-position.

- However, it may also render the compound more susceptible to oxidative metabolism compared to the difluoromethyl analog, which benefits from fluorine’s electronegativity and C-F bond strength .

Heterocyclic Analogs with Carboxamide Groups

5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide ()

- Molecular Formula : C₂₀H₁₈N₄O₂S

- Key Features: A dihydrothiophene core with cyano (-CN) and phenyl substituents.

- Physical Properties : Melting point = 284–285°C; IR peaks at 3350 cm⁻¹ (N-H stretch) and 2210 cm⁻¹ (C≡N stretch).

- The difluoromethyl group in this compound preserves aromaticity while introducing fluorine-specific effects such as enhanced dipole moments and van der Waals interactions .

Fluorinated vs. Non-Fluorinated Derivatives: Key Trends

| Property | This compound | Non-Fluorinated Analogs | Trifluoromethyl Analogs |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate (estimated ~1.8) | Lower (e.g., ~0.5–1.2) | Higher (e.g., ~2.5–3.0) |

| Metabolic Stability | High (C-F bond resistance to oxidation) | Moderate to Low | High |

| Hydrogen Bonding | Weak (CF₂H is less polar than -NH₂) | Strong (e.g., -NH₂ groups) | Weak (CF₃ is hydrophobic) |

| Synthetic Accessibility | Moderate (requires fluorination steps) | High | Low (complex fluorination) |

Data inferred from , and 12.

Preparation Methods

Carbodiimide-Mediated Coupling

Conversion of 5-(difluoromethyl)furan-3-carboxylic acid to the carboxamide is achieved using EDC·HCl and HOBt in dichloromethane. After activating the carboxylic acid (1.0 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv), ammonia gas is bubbled into the solution at 0°C. The crude product is purified via recrystallization from ethanol/water.

Performance Metrics

Microwave-Assisted Amidation

Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes. A mixture of 5-(difluoromethyl)furan-3-carboxylic acid (1.0 equiv), ammonium chloride (2.0 equiv), and HATU (1.5 equiv) in DMF is irradiated at 100°C for 15 minutes. This method, inspired by high-throughput drug discovery protocols, achieves 92% conversion.

Advantages

-

Catalyst : HATU (1.5 equiv)

-

Temperature : 100°C (microwave)

-

Solvent : DMF

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane)

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | β-Ketoamide + Acrylaldehyde | Piperidine, PIDA, BF₃·Et₂O | 78–84 | 95 | Moderate |

| Grignard Ring Closure | Aryl Bromide | Mg, Trifluoroacetyl dimethylamine | 65 | 88 | High |

| Direct Fluorination | 5-HMF Derivative | DAST | 70–78 | 90 | Low |

| Halogen Exchange | 5-(Chloromethyl)furan | KHF₂ | 60 | 85 | Moderate |

| EDC-Mediated Amidation | Carboxylic Acid | EDC·HCl, HOBt | 89 | 98 | High |

| Microwave Amidation | Carboxylic Acid | HATU, NH₄Cl | 92 | 97 | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(Difluoromethyl)furan-3-carboxamide with high yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of the furan ring via difluoromethylation and subsequent carboxamide formation. Key steps include:

- Reagent Selection : Use furan derivatives and difluoromethylating agents (e.g., ClCFH or BrCFH) under controlled conditions .

- Reaction Optimization : Adjust temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like over-fluorination or ring oxidation .

- Purification : Column chromatography or recrystallization to isolate the product, with HPLC monitoring to confirm purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- H/C NMR : Identify characteristic peaks for the difluoromethyl group (δ ~5.5–6.0 ppm for H; F coupling observed) and the carboxamide NH (δ ~8.0 ppm). The furan ring protons appear as distinct doublets .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch ~1650–1700 cm) and amide (N–H bend ~1550 cm) groups .

- Mass Spectrometry : Validate molecular weight (MW: 173.12 g/mol) via ESI-MS or HRMS .

Advanced Research Questions

Q. How can contradictory data in reaction pathway predictions for this compound be resolved?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., O or H) to track intermediates in fluorination or amidation steps .

- Computational Modeling : Apply DFT calculations to compare energy barriers of competing pathways (e.g., electrophilic vs. nucleophilic substitution) .

- Kinetic Analysis : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify rate-determining steps .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivatization?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(PPh)) or copper catalysts for Suzuki-Miyaura couplings with aryl boronic acids .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the furan ring, while additives like KCO improve reaction efficiency .

- Protection/Deprotection : Temporarily protect the carboxamide group with tert-butoxycarbonyl (Boc) to prevent side reactions during derivatization .

Q. How can computational tools predict the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .

- ADMET Prediction : Software like SwissADME calculates logP (lipophilicity), solubility, and metabolic stability based on structural descriptors from PubChem data .

- MD Simulations : Analyze stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, serum-free media) to minimize variability .

- Dose-Response Curves : Use Hill slope analysis to compare EC values across studies and identify outliers .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Experimental Design for Mechanistic Studies

Q. What experimental designs elucidate the role of the difluoromethyl group in modulating bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with –CH, –CF, or –CHF groups and compare IC values in enzyme inhibition assays .

- Fluorine NMR (F NMR) : Track metabolic stability by observing F signal changes in liver microsome incubations .

- Crystallography : Solve X-ray structures of the compound bound to targets (e.g., kinases) to visualize fluorine-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.